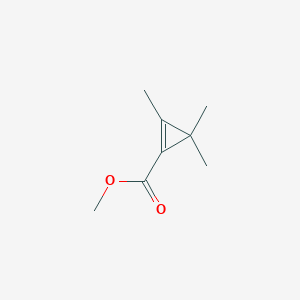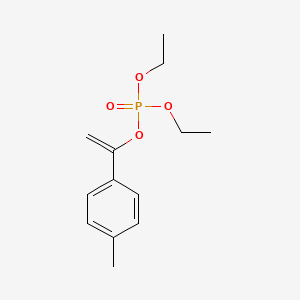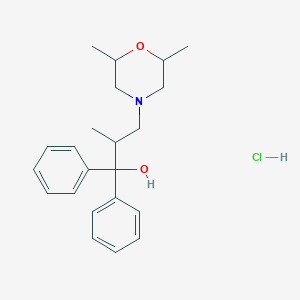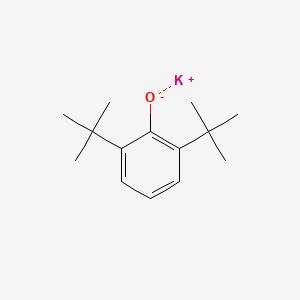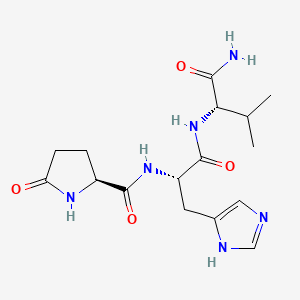![molecular formula C19H16ClNS B14702907 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine CAS No. 20379-02-6](/img/structure/B14702907.png)
12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine: is a compound belonging to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine, which is prepared from diphenylamine through classical condensation with sulfur and iodine.
Functionalization: The phenothiazine core is then functionalized by introducing a chloroethyl group and a methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its ability to interact with biological molecules and emit fluorescence makes it useful in imaging and diagnostic applications .
Medicine: Phenothiazine derivatives, including this compound, are studied for their potential therapeutic effects. They may exhibit antipsychotic, antihistaminic, and anticancer properties .
Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells .
Wirkmechanismus
The mechanism of action of 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine involves its interaction with various molecular targets. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation . This property is leveraged in applications such as polymerization and organic synthesis. Additionally, its interaction with biological molecules may involve binding to specific receptors or enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Promethazine: An antihistaminic agent with structural similarities.
Thioridazine: Another antipsychotic with a related structure.
Uniqueness: These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
20379-02-6 |
|---|---|
Molekularformel |
C19H16ClNS |
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
12-(2-chloroethyl)-10-methylbenzo[a]phenothiazine |
InChI |
InChI=1S/C19H16ClNS/c1-13-6-8-17-16(12-13)21(11-10-20)19-15-5-3-2-4-14(15)7-9-18(19)22-17/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
QGYHYHCYQKDWOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC3=C(N2CCCl)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)

